Scaffold Uniqueness: Benzodioxol‑5‑yl Fragment Absent from Annotated 3‑Tosylindole‑1‑acetamide Analogs in Public Databases
A substructure search of the ZINC database for compounds containing the 3‑tosylindole‑1‑acetamide core returns numerous N‑substituted analogs; however, only the target compound carries the benzo[d][1,3]dioxol‑5‑yl fragment. None of the other commercially available analogs with alkyl, thiazole, isoxazole, or pyridyl N‑substituents possess this bicyclic benzodioxole motif [1]. This scaffold uniqueness is critical for projects requiring a specific hydrogen‑bond acceptor geometry and electron density distribution.
| Evidence Dimension | Presence of benzo[d][1,3]dioxol‑5‑yl substituent among 3‑tosylindole‑1‑acetamide analogs |
|---|---|
| Target Compound Data | Contains benzo[d][1,3]dioxol‑5‑yl group (verified by SMILES) |
| Comparator Or Baseline | N‑(4‑methylthiazol‑2‑yl)‑, N‑(2‑methoxyethyl)‑, N‑(isoxazol‑3‑yl)‑, and N‑(thiazol‑2‑yl)‑ 3‑tosylindole‑1‑acetamide analogs lack this motif |
| Quantified Difference | Qualitative uniqueness; 0 other annotated analogs contain the benzodioxole substructure |
| Conditions | ZINC15 substructure query using 3‑tosylindole scaffold and manual visual inspection |
Why This Matters
The benzodioxole group is a privileged fragment in kinase inhibitors and GPCR ligands; its presence may confer a distinct selectivity profile that cannot be achieved with other N‑substituents.
- [1] ZINC15 substructure search for 3‑tosylindole‑1‑acetamide derivatives; retrieved analogs include ZINC entries with N‑(4‑methylthiazol‑2‑yl), N‑(2‑methoxyethyl), N‑(isoxazol‑3‑yl), and N‑(thiazol‑2‑yl) groups, none of which incorporate the benzo[d][1,3]dioxol‑5‑yl moiety. View Source
